molecular formula C19H13N3O2S2 B12032992 2-(4-(Methylthio)benzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione CAS No. 606956-72-3

2-(4-(Methylthio)benzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Cat. No.: B12032992
CAS No.: 606956-72-3
M. Wt: 379.5 g/mol
InChI Key: AWBJWGQWFDDMIO-RVDMUPIBSA-N
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Description

2-(4-(Methylthio)benzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazole ring fused with a triazine ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Methylthio)benzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 4-(methylthio)benzaldehyde with 6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bond in the benzylidene moiety, converting it to a single bond and forming the corresponding dihydro derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound have been studied for their potential antimicrobial and anticancer activities. The presence of the thiazole and triazine rings is often associated with bioactivity, making it a candidate for drug development.

Medicine

Medicinal chemistry research has explored this compound for its potential as a therapeutic agent. Studies have shown that it may inhibit certain enzymes or receptors, making it a potential candidate for the treatment of diseases such as cancer or bacterial infections.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or dyes. Its ability to undergo various chemical reactions makes it useful in material science.

Mechanism of Action

The mechanism of action of 2-(4-(Methylthio)benzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to the modulation of cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Methylthio)benzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
  • 2-(4-(Methylthio)benzylidene)-6-ethyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
  • 2-(4-(Methylthio)benzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both thiazole and triazine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Compared to similar compounds, it may exhibit different reactivity or bioactivity profiles, which can be advantageous in specific contexts.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

606956-72-3

Molecular Formula

C19H13N3O2S2

Molecular Weight

379.5 g/mol

IUPAC Name

(2E)-2-[(4-methylsulfanylphenyl)methylidene]-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C19H13N3O2S2/c1-25-14-9-7-12(8-10-14)11-15-18(24)22-19(26-15)20-17(23)16(21-22)13-5-3-2-4-6-13/h2-11H,1H3/b15-11+

InChI Key

AWBJWGQWFDDMIO-RVDMUPIBSA-N

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2

Canonical SMILES

CSC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2

Origin of Product

United States

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